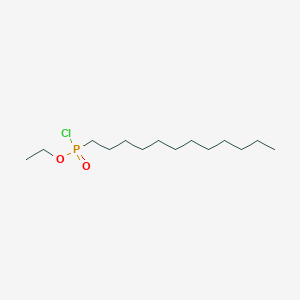
Ethyl dodecylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl dodecylphosphonochloridate is an organophosphorus compound that features a phosphonate group bonded to a dodecyl chain and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dodecylphosphonochloridate can be synthesized through the reaction of dodecylphosphonic acid with thionyl chloride to form dodecylphosphonochloridate, which is then reacted with ethanol to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl dodecylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylphosphonic acid and ethanol.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Solvents: Dichloromethane, chloroform, and ethanol
Catalysts: Pyridine, triethylamine, and Lewis acids
Major Products
Substitution Products: Depending on the nucleophile, products such as dodecylphosphonamide or dodecylphosphonothioate can be formed.
Hydrolysis Products: Dodecylphosphonic acid and ethanol
Scientific Research Applications
Ethyl dodecylphosphonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphonate metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and as a flame retardant additive.
Mechanism of Action
The mechanism of action of ethyl dodecylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonate group can form stable bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl dodecylphosphonochloridate can be compared with other similar compounds such as:
Dodecylphosphonic Acid: Lacks the ethyl ester group and is more hydrophilic.
Ethyl Hexylphosphonochloridate: Has a shorter alkyl chain, affecting its solubility and reactivity.
Ethyl Octylphosphonochloridate: Similar structure but with an octyl chain, leading to different physical properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
128894-08-6 |
|---|---|
Molecular Formula |
C14H30ClO2P |
Molecular Weight |
296.81 g/mol |
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]dodecane |
InChI |
InChI=1S/C14H30ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-18(15,16)17-4-2/h3-14H2,1-2H3 |
InChI Key |
HHMUHUGHBNPMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


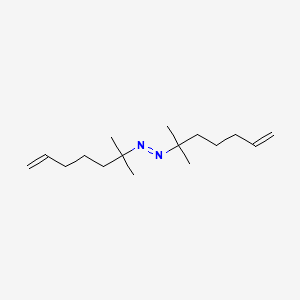
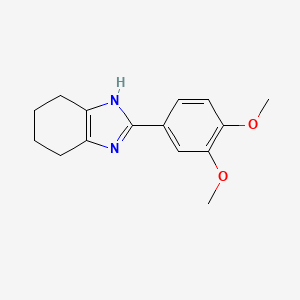

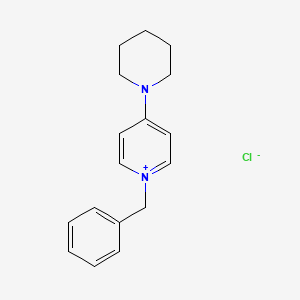
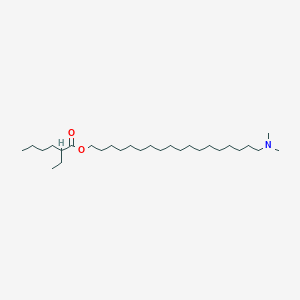
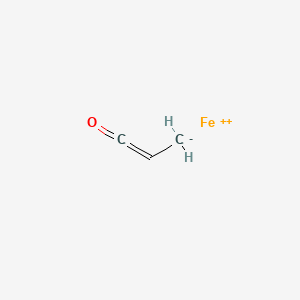

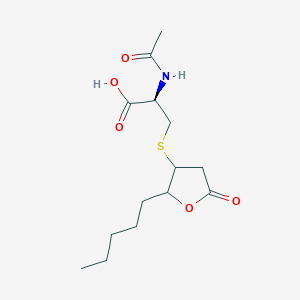
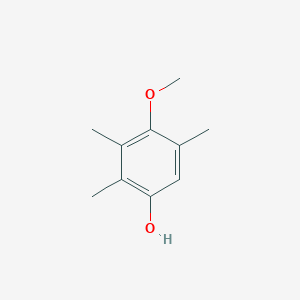
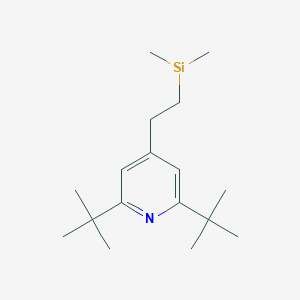
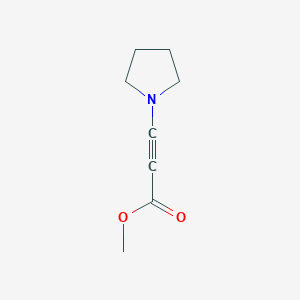
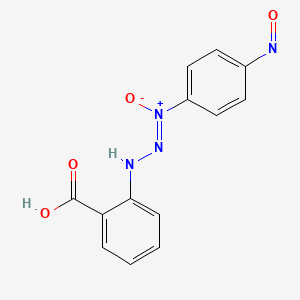
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
